molecular formula C28H34FN7O2 B606314 Bomedemstat CAS No. 1990504-34-1

Bomedemstat

カタログ番号: B606314
CAS番号: 1990504-34-1
分子量: 519.6 g/mol
InChIキー: KQKBMHGOHXOHTD-KKUQBAQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

IMG-7289の合成には、いくつかの重要なステップが含まれます。

    出発物質: 合成は、シクロプロピルアミン誘導体とベンザミド誘導体を含むコア構造の調製から始まります。

    カップリング反応: シクロプロピルアミン誘導体は、特定の反応条件下でベンザミド誘導体とカップリングして中間体を形成します。

    最終工程:

IMG-7289の工業的生産方法には、高収率と高純度を確保するためにこれらの合成ルートを最適化することが含まれます。これには、温度、圧力、触媒の使用などの反応条件を制御して反応を促進することが含まれます。

化学反応の分析

科学的研究の応用

Essential Thrombocythemia

Bomedemstat has shown promising results in clinical trials focused on patients with essential thrombocythemia. A Phase 2b study (NCT04254978) demonstrated that treatment with this compound resulted in a significant reduction in platelet counts in patients resistant to or intolerant of standard therapies. The study reported a mean reduction of homozygous cells by 66% .

Table 1: Summary of Clinical Trials for Essential Thrombocythemia

Trial NamePhasePrimary EndpointKey Findings
Shorespan-0073Durable clinicohematologic responseEnrollment of 300 patients; comparison with hydroxyurea
Shorespan-0032Safety and efficacyReduced spleen volume in 60% of patients
Shorespan-0063Efficacy in hydroxyurea-resistant patientsOngoing evaluation

Myelofibrosis

In addition to ET, this compound is being evaluated for its effectiveness in treating myelofibrosis. Data from ongoing clinical trials suggest that this compound can improve symptoms and quality of life for patients suffering from this condition. In a Phase 1/2a trial combining this compound with ruxolitinib, patients experienced improved symptom scores and manageable side effects .

Acute Myeloid Leukemia

This compound is also being investigated for its potential in treating acute myeloid leukemia. Preclinical studies have indicated that it may enhance the efficacy of existing therapies by targeting tumor progression mechanisms specific to this malignancy .

Case Studies

Recent presentations at hematology conferences have highlighted several case studies where this compound was administered to patients with advanced MPNs. These studies reported:

  • Patient Cohort Analysis : In one study involving patients treated with this compound, approximately 60% achieved stable disease after 12 weeks. The treatment was well-tolerated, with mild adverse events such as diarrhea and nausea being the most common .
  • Quality of Life Improvements : Patients reported significant improvements in fatigue and overall symptom burden during treatment, suggesting that this compound not only targets disease pathology but also enhances patient well-being .

作用機序

IMG-7289は、酵素リシン特異的脱メチル化酵素1(LSD1)を不可逆的に阻害することで効果を発揮します。LSD1は、ヒストンタンパク質、特にリシン4(H3K4)およびリシン9(H3K9)におけるヒストンH3の脱メチル化を担当しています。 LSD1を阻害することにより、IMG-7289はこれらのヒストンのメチル化を増加させ、遺伝子発現の変化につながります . 遺伝子発現のこの変化は、癌細胞増殖の抑制とアポトーシスの誘導をもたらします .

6. 類似化合物の比較

IMG-7289は、LSD1の不可逆的阻害という点でユニークであり、他のLSD1阻害剤とは異なります。類似の化合物には以下のようなものがあります。

IMG-7289のユニークさは、その特定の分子構造と不可逆的阻害メカニズムにあります。これは、治療への応用において明確な利点を提供します .

生物活性

Bomedemstat (IMG-7289) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme involved in the epigenetic regulation of gene expression. Its biological activity has been extensively studied in various cancer models, particularly in metastatic castration-resistant prostate cancer (mCRPC), small cell lung cancer (SCLC), and myeloproliferative neoplasms (MPNs). This article synthesizes findings from recent studies, highlighting the compound's mechanisms of action, pharmacokinetics, and clinical implications.

LSD1 plays a significant role in tumor progression by demethylating histone and non-histone proteins, thereby influencing gene expression associated with cancer cell proliferation and survival. Inhibition of LSD1 by this compound leads to:

  • Increased H3K4 methylation: This alteration enhances the expression of tumor suppressor genes while silencing oncogenes.
  • Enhanced immune response: In SCLC models, this compound has been shown to increase MHC class I expression and CD8+ T cell infiltration, suggesting a potential role in immunotherapy when combined with PD-1 inhibitors .

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic profiles with significant intra-tumoral accumulation. Key findings include:

  • Dose-dependent accumulation: In vivo studies demonstrated micromolar levels of this compound in tumor tissues, achieving concentrations of 1.2 ± 0.45 µM at 7.5 mg/kg and 3.76 ± 0.43 µM at 15 mg/kg doses .
  • Safety profile: Clinical trials have indicated that daily oral dosing up to 40 mg/kg is well-tolerated, with reversible thrombocytopenia as a notable side effect .

Prostate Cancer

This compound has shown promising results in preclinical models of mCRPC and neuroendocrine prostate cancer (NEPC):

  • Activity against patient-derived xenografts (PDX): It demonstrated significant anti-tumor effects in advanced CRPC models, suggesting its potential as a therapeutic option for patients resistant to standard therapies .

Small Cell Lung Cancer

In SCLC models, this compound was tested in combination with anti-PD-1 therapy:

  • Potentiation of immune response: The combination therapy resulted in enhanced tumor growth inhibition and increased T cell activity .

Myeloproliferative Neoplasms

In MPNs, this compound reduced platelet counts and mutant cell burden:

  • Clinical trial outcomes: A Phase 2b study showed that this compound effectively lowered platelet counts in patients with essential thrombocythemia resistant to other treatments .

Case Studies and Clinical Trials

Recent clinical trials have provided insights into the efficacy and safety of this compound:

Study TypePopulationTreatmentKey Findings
Phase 1/2a TrialHigh-risk AML/MDS patientsThis compound alone or with ATRANo dose-limiting toxicity; objective responses seen in 28% of AML patients; median overall survival was improved compared to historical data .
Phase 2b StudyPatients with essential thrombocythemiaThis compoundSignificant reduction in platelet counts; consistent hematologic response observed .

特性

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBMHGOHXOHTD-KKUQBAQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990504-34-1
Record name Bomedemstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMG-7289
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bomedemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BOMEDEMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。